BENGHE Foundational & Exploratory

Check Availability & Pricing

AT7519: A Multi-Kinase Inhibitor Targeting
MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism
of action of AT7519, a potent small-molecule inhibitor of multiple cyclin-dependent kinases
(CDKs), in the context of MYCN-amplified neuroblastoma. This aggressive pediatric cancer is
characterized by the amplification of the MYCN oncogene, which is associated with poor
prognosis and resistance to conventional therapies. AT7519 has emerged as a promising
therapeutic agent that preferentially targets and eliminates these high-risk neuroblastoma cells.

Mechanism of Action

AT7519 is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK®6, and
CDKO9.[1][2] Its primary mechanism in neuroblastoma involves the disruption of the cell cycle
and the induction of apoptosis, with a significantly more pronounced effect in MYCN-amplified
cells.[3][4][5][6][7]

The core mechanism of AT7519's action centers on its inhibition of CDK2. This leads to a
reduction in the phosphorylation of key CDK2 substrates, including the Retinoblastoma protein
(Rb) and nucleophosmin (NPM).[3][4][5][7] The hypophosphorylation of Rb prevents the
release of the E2F transcription factor, thereby inducing cell cycle arrest. Furthermore, high
concentrations of AT7519 have been observed to directly down-regulate the protein levels of
MYCN, a critical driver of tumor progression in this neuroblastoma subtype.[3] The culmination
of these effects is a potent induction of apoptosis, evidenced by increased cleavage of Poly
(ADP-ribose) polymerase (PARP) and caspase-3.[3]
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Signaling Pathway of AT7519 in MYCN-Amplified
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AT7519 signaling cascade in neuroblastoma.

Quantitative Data Summary

The efficacy of AT7519 has been quantified through various in vitro and in vivo studies,
demonstrating its preferential activity against MYCN-amplified neuroblastoma cell lines and
tumors.

In Vitro Cytotoxicity

AT7519 exhibits significantly greater potency in killing MYCN-amplified neuroblastoma cell
lines compared to their non-amplified counterparts.

Cell Line Status Median LC50 (pmol/L) p-value
MY CN-Amplified 1.7 0.0053
MYCN Single Copy 8.1

LC50 (Lethal Concentration
50) values were determined

after 72 hours of treatment.[3]

(4105116171

Induction of Apoptosis

The pro-apoptotic effects of AT7519 are more pronounced in MYCN-amplified neuroblastoma

cells.
Cell Line Status Average PARP Cleavage Increase (IC75)
MYCN-Amplified 14.1%
Non-MYCN-Amplified 1.9%

Data represents the average increase in PARP
cleavage after 48 hours of treatment with IC75
concentrations of AT7519.[3]
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Furthermore, treatment with 150 nmol/L of AT7519 for 72 hours resulted in a larger increase in
the sub-G1 (apoptotic) fraction in 7 out of 9 MYCN-amplified neuroblastoma cell lines as
determined by flow cytometry.[3]

In Vivo Efficacy

Preclinical studies using mouse models of MYCN-amplified neuroblastoma have demonstrated
significant anti-tumor activity of AT7519.

Mouse Model Treatment Outcome

AMC711T Xenografts (MYCN- 5, 10, or 15 mg/kg/day AT7519  Dose-dependent tumor growth

amplified) for 5 days inhibition.[3][4][5][7]
o Average tumor size reduction
Th-MYCN Transgenic Mice 15 mg/kg/day AT7519
of 86% at day 7.[3][4][5][6][7]
KCNR Xenografts (MYCN- 50% reduction in tumor growth
N 15 mg/kg AT7519
amplified) atday 17.[7]

Experimental Protocols

The following are summaries of the key experimental methodologies employed to evaluate the
effects of AT7519 on MYCN-amplified neuroblastoma.

Cell Viability Assay (MTT Assay)

o Objective: To determine the cytotoxic effects of AT7519 on neuroblastoma cell lines.

e Procedure:

[¢]

Neuroblastoma cells are seeded in 96-well plates and allowed to adhere overnight.

[¢]

Cells are treated with a range of concentrations of AT7519 or vehicle control for 72 hours.

o

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to
each well and incubated to allow for the formation of formazan crystals by viable cells.
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o The formazan crystals are solubilized, and the absorbance is measured at a specific
wavelength to determine the percentage of viable cells relative to the control.

o LC50 values are calculated from the dose-response curves.

Western Blotting

o Objective: To analyze the expression and phosphorylation status of key proteins involved in
the AT7519 signaling pathway.

e Procedure:

o

Neuroblastoma cells are treated with AT7519 at specified concentrations (e.g., IC25, IC50,
IC75) for 48 hours.

o Cells are lysed, and protein concentrations are determined.
o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

o The membrane is blocked and then incubated with primary antibodies against target
proteins (e.g., p-Rb, total Rb, PARP, MYCN, (-actin).

o After washing, the membrane is incubated with a corresponding secondary antibody.

o Protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis (FACS)

» Objective: To assess the effect of AT7519 on cell cycle distribution and apoptosis (sub-G1
fraction).

e Procedure:
o Cells are treated with AT7519 for 72 hours.
o Both floating and adherent cells are collected and fixed in ethanol.

o Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g.,
propidium iodide).
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o The DNA content of individual cells is analyzed by flow cytometry.

o The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) is
quantified.

In Vivo Xenograft Studies

e Objective: To evaluate the anti-tumor efficacy of AT7519 in a living organism.
e Procedure:

o Female NMRI nu/nu mice are subcutaneously injected with MYCN-amplified
neuroblastoma cells (e.g., AMC711T).

o Once tumors reach a palpable size, mice are randomized into treatment and control

groups.
o AT7519 is administered (e.g., intraperitoneally) at various doses for a specified duration.
o Tumor volume and body weight are measured regularly.

o At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western
blotting for p-Rb, p-NPM).

Experimental Workflow Overview
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Preclinical evaluation workflow for AT7519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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